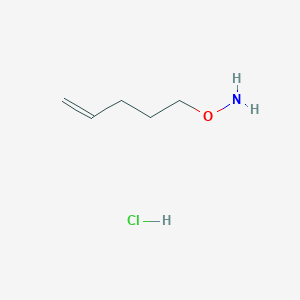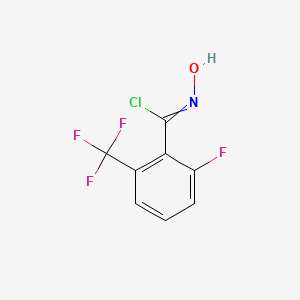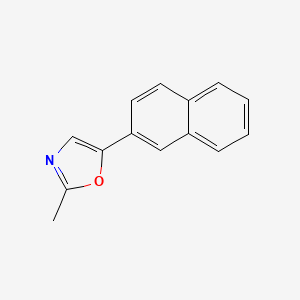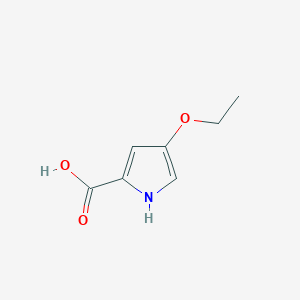
2-Bromo-3-methylphenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-methylphenylisothiocyanate is an organic compound that belongs to the class of isothiocyanates These compounds are characterized by the presence of the functional group -N=C=S
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methylphenylisothiocyanate typically involves the reaction of 2-Bromo-3-methylaniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
Starting Material: 2-Bromo-3-methylaniline
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Conditions: The reaction mixture is stirred at room temperature for several hours.
The product is then purified by column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the overall yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-methylphenylisothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.
Oxidation and Reduction: The bromine atom in the compound can participate in oxidation and reduction reactions, leading to the formation of various brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., AlCl3) are used to facilitate the cyclization process.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
Thioureas: Formed by the reaction with primary amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Heterocyclic Compounds: Formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of polymers and other materials with specific electronic and optical properties.
Biological Studies: The compound is used to study the interactions between isothiocyanates and biological macromolecules, such as proteins and DNA.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-methylphenylisothiocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group (-N=C=S) is highly reactive and can form thiourea linkages with amine groups on proteins. This covalent modification can alter the function of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylisothiocyanate: Lacks the bromine and methyl substituents.
2-Bromo-phenylisothiocyanate: Lacks the methyl substituent.
3-Methylphenylisothiocyanate: Lacks the bromine substituent.
Uniqueness
2-Bromo-3-methylphenylisothiocyanate is unique due to the presence of both bromine and methyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C8H6BrNS |
|---|---|
Molekulargewicht |
228.11 g/mol |
IUPAC-Name |
2-bromo-1-isothiocyanato-3-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-3-2-4-7(8(6)9)10-5-11/h2-4H,1H3 |
InChI-Schlüssel |
WPHXXQKNTKBKSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
![(5-Bromothieno[3,2-b]thiophen-2-yl)trimethylsilane](/img/structure/B13688510.png)
![7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine](/img/structure/B13688514.png)
![2-[4-(3-Azetidinyl)phenyl]butanoic Acid](/img/structure/B13688519.png)

![2-(4-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13688522.png)


![5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13688542.png)



